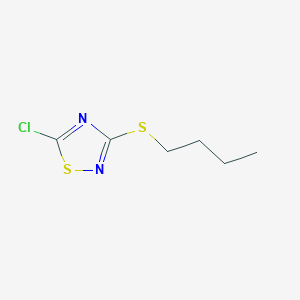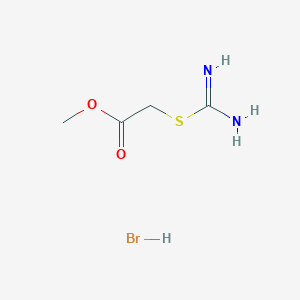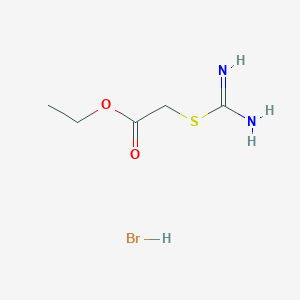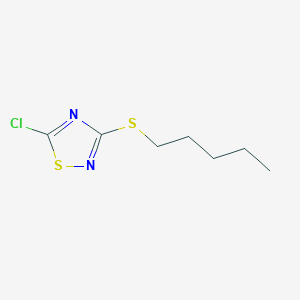
3-(Butylsulfanyl)-5-chloro-1,2,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, yield, purity, and characterization of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, reactivity, stability, etc .Mécanisme D'action
The mechanism of action of 3-(Butylsulfanyl)-5-chloro-1,2,4-thiadiazole is not yet fully understood. However, it is believed to interact with specific proteins in the body, which may lead to the inhibition of certain biochemical processes. It is also believed to act as an antioxidant, which may help to reduce oxidative stress and protect cells from damage.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as to reduce the production of pro-inflammatory cytokines. In addition, this compound has been found to reduce the levels of LDL cholesterol in the blood, as well as to reduce the levels of oxidized LDL cholesterol. Furthermore, this compound has been found to have anti-fungal and anti-bacterial activity, as well as to reduce the levels of certain toxins in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(Butylsulfanyl)-5-chloro-1,2,4-thiadiazole in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is easy to obtain and store. In addition, it is a relatively non-toxic compound, and it can be used in a wide variety of experiments. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not very soluble in water, and it can be difficult to purify.
Orientations Futures
There are a number of potential future directions for the research of 3-(Butylsulfanyl)-5-chloro-1,2,4-thiadiazole. For example, further research could be done to better understand its mechanism of action, as well as its biochemical and physiological effects. In addition, further research could be done to investigate its potential use in the treatment of cancer and other diseases. Finally, further research could be done to develop new methods for the synthesis and purification of this compound.
Méthodes De Synthèse
3-(Butylsulfanyl)-5-chloro-1,2,4-thiadiazole can be synthesized by a reaction between 1-butyl-3-chloro-2-thiourea and sodium sulfide in the presence of an acid catalyst such as hydrochloric acid. The reaction proceeds through a nucleophilic substitution, with the sulfur atom of the sodium sulfide displacing the chlorine atom of the 1-butyl-3-chloro-2-thiourea. The resulting product is a white solid that is soluble in water and organic solvents.
Applications De Recherche Scientifique
3-(Butylsulfanyl)-5-chloro-1,2,4-thiadiazole has been studied for its potential applications in scientific research. It has been found to be a useful reagent for the synthesis of other sulfur-containing compounds, such as thioureas and thiocyanates. It has also been used as a catalyst in the synthesis of heterocyclic compounds, and in the preparation of polymers and other materials. In addition, this compound has been studied for its potential use in the treatment of cancer and other diseases.
Safety and Hazards
Propriétés
IUPAC Name |
3-butylsulfanyl-5-chloro-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2S2/c1-2-3-4-10-6-8-5(7)11-9-6/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVJXANYRQYLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NSC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349918.png)
![{[(2,4-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349921.png)
![{[(2-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349925.png)
![({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B6349933.png)
![({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B6349937.png)


![5-Chloro-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6349970.png)
![5-Chloro-3-[(2-ethoxyethyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6349971.png)
![5-Chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6349978.png)
![2-{2-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6349984.png)
![2-{3-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6350005.png)

![5-Chloro-3-[(3-methylbutyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350015.png)